molecular formula C15H13NO4 B14600519 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole CAS No. 59925-91-6

5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole

Cat. No.: B14600519
CAS No.: 59925-91-6
M. Wt: 271.27 g/mol
InChI Key: FRRUWYAFZXZMPS-UHFFFAOYSA-N
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Description

5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a nitrophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole typically involves the reaction of 3-nitrophenyl ethyl bromide with 1,3-benzodioxole under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(4-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
  • 5-[2-(2-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
  • 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxane

Uniqueness

5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the benzodioxole ring also imparts unique chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

59925-91-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

5-[2-(3-nitrophenyl)ethyl]-1,3-benzodioxole

InChI

InChI=1S/C15H13NO4/c17-16(18)13-3-1-2-11(8-13)4-5-12-6-7-14-15(9-12)20-10-19-14/h1-3,6-9H,4-5,10H2

InChI Key

FRRUWYAFZXZMPS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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